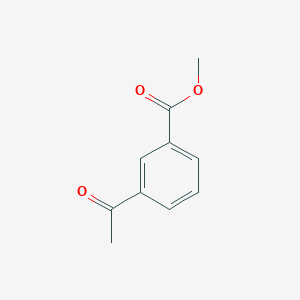
Methyl 3-acetylbenzoate
Übersicht
Beschreibung
Methyl 3-acetylbenzoate is a chemical compound with the CAS Number: 21860-07-1 . It has a molecular weight of 178.19 and is used in scientific research, with diverse applications ranging from pharmaceutical development to organic synthesis.
Molecular Structure Analysis
The molecular formula of Methyl 3-acetylbenzoate is C10H10O3 . The average mass is 178.185 Da and the monoisotopic mass is 178.062988 Da .Physical And Chemical Properties Analysis
Methyl 3-acetylbenzoate is a white to yellow solid . It has a density of 1.1±0.1 g/cm3, a boiling point of 291.4±23.0 °C at 760 mmHg, and a flash point of 127.0±22.7 °C . It has 3 freely rotating bonds, and its polar surface area is 43 Å2 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- Synthesis of 3-phenyl-1H-pyrazole Derivatives : Methyl 3-acetylbenzoate plays a role in synthesizing 3-phenyl-1H-pyrazole derivatives, which are significant intermediates for many biologically active compounds. These derivatives are important for targeted anticancer therapies due to their selectivity and reduced side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).
- Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines : This study focuses on the synthesis of 1,3,4-oxadiazole derivatives involving methyl 3-acetylbenzoate. These compounds exhibit potential antimicrobial activity, particularly against certain bacterial strains, making them promising candidates as antimicrobial agents (Paruch et al., 2020).
Biological Activity and Medicinal Chemistry
- Computational and Pharmacological Evaluation of Heterocyclic Derivatives : In this research, novel derivatives including 1,3,4-oxadiazole and pyrazole, which involve methyl 3-acetylbenzoate, are evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed promising results in various assays, indicating their potential in medicinal chemistry (Faheem, 2018).
- Neuroprotective Effects of Methyl Derivatives : A study on the neuroprotective effects of methyl derivatives, including methyl 3-acetylbenzoate, investigated their efficacy against oxidative damage in human neuroblastoma cells. These compounds showed significant protective effects, suggesting their potential use in treating neurodegenerative diseases (Cai et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNUIUIDKJSGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919674 | |
| Record name | Methyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetylbenzoate | |
CAS RN |
21860-07-1, 915402-27-6 | |
| Record name | Benzoic acid, 3-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21860-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-acetylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



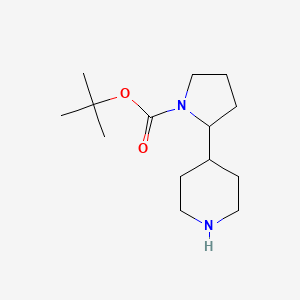
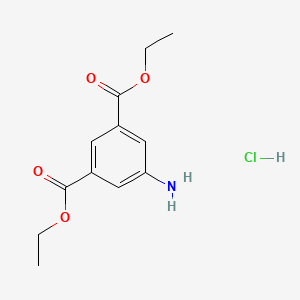


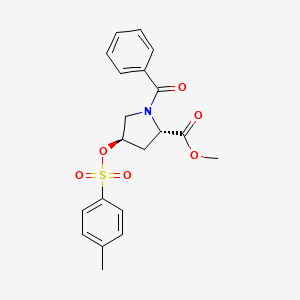

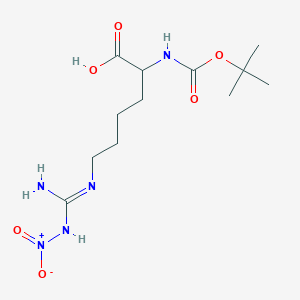

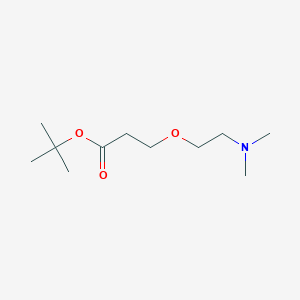
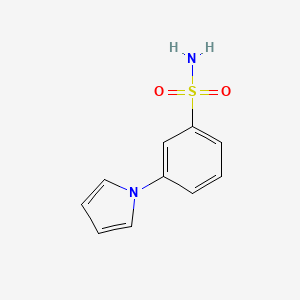
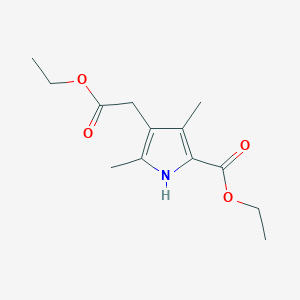
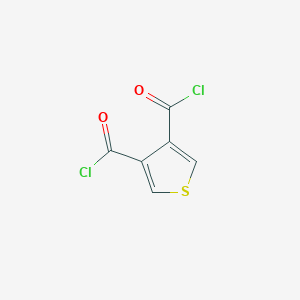
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)